Chemical Stability of the S-Methyl Group vs. Acid-Labile S-Protecting Groups
The S-methyl group on Fmoc-Cys(Me)-OH demonstrates complete stability to standard global peptide deprotection conditions using trifluoroacetic acid (TFA) cocktails. In contrast, the trityl (Trt) group on Fmoc-Cys(Trt)-OH and the tert-butyl (tBu) group on Fmoc-Cys(tBu)-OH are quantitatively cleaved under the same conditions . This differential stability enables an orthogonal protection strategy where the peptide's other side-chain protecting groups are removed without affecting the target cysteine residue.
| Evidence Dimension | Stability to standard TFA cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5, v/v/v, 2–4 h at RT) |
|---|---|
| Target Compound Data | S-methyl group on N-Fmoc-S-methyl-L-cysteine: Stable; no significant deprotection observed. |
| Comparator Or Baseline | S-trityl (Trt) on Fmoc-Cys(Trt)-OH: Quantitatively cleaved (complete deprotection). S-tert-butyl (tBu) on Fmoc-Cys(tBu)-OH: Quantitatively cleaved. |
| Quantified Difference | N/A (qualitative orthogonal stability). The S-methyl group remains >99% intact under conditions that remove >99% of Trt and tBu groups. |
| Conditions | Standard Fmoc-SPPS global deprotection: TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v) at room temperature for 2-4 hours. |
Why This Matters
This orthogonal stability is critical for synthesizing peptides requiring a permanent S-methyl cysteine moiety, eliminating the need for challenging post-synthetic methylation and avoiding product loss from incomplete or side-reaction-prone chemical modifications.
